
Unveiling Off-Target Interactions of (R)-
Fasiglifam: A Technical Guide Beyond GPR40

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Fasiglifam

Cat. No.: B570503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-Fasiglifam (TAK-875), a once-promising selective agonist of G protein-coupled receptor 40

(GPR40/FFAR1) for the treatment of type 2 diabetes, was discontinued in Phase III clinical

trials due to concerns of drug-induced liver injury (DILI). Subsequent investigations have

revealed that this hepatotoxicity is not an on-target effect mediated by GPR40 but rather stems

from a combination of off-target cellular interactions. This technical guide provides an in-depth

exploration of these off-target mechanisms, presenting quantitative data, detailed experimental

protocols, and visual representations of the key pathways involved in (R)-Fasiglifam-induced

hepatotoxicity.

Executive Summary
The liver injury associated with (R)-Fasiglifam is multifactorial, primarily attributed to three

interconnected off-target phenomena:

Metabolic Activation: (R)-Fasiglifam is metabolized in the liver to a reactive acyl glucuronide

(AG) metabolite. This metabolite, and potentially an acyl-CoA thioester intermediate, can

covalently bind to hepatic proteins, a known risk factor for idiosyncratic DILI.[1][2]

Inhibition of Hepatobiliary Transporters: Both (R)-Fasiglifam and its acyl glucuronide

metabolite inhibit key hepatic uptake and efflux transporters. This disruption of bile acid and

bilirubin homeostasis can lead to cholestatic liver injury.[2][3][4]
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Mitochondrial Dysfunction: (R)-Fasiglifam has been demonstrated to impair mitochondrial

function by inhibiting the electron transport chain, leading to cellular stress.[2]

Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the

generation of reactive oxygen species in hepatocytes, a process that appears to be

dependent on GPR40.[5][6]

This document will dissect each of these mechanisms, providing the available quantitative data

and the experimental methodologies used to elucidate them.

Quantitative Data on Off-Target Interactions
The following tables summarize the key quantitative findings from studies on (R)-Fasiglifam's

off-target effects.

Table 1: Inhibition of Human Hepatobiliary Transporters by (R)-Fasiglifam and its Acyl

Glucuronide Metabolite
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Transporter Substrate Inhibitor IC50 (µM) Source

Efflux

Transporters

BSEP Taurocholate (R)-Fasiglifam
Similar potency

to TAK-875AG
[2]

MRP2 CDCF (R)-Fasiglifam 48.1 [7]

MRP2 Vinblastine (R)-Fasiglifam 2.41 [3][4]

MRP2 - TAK-875-AG
Similar potency

to TAK-875
[2]

MRP3
Estradiol-β-

glucuronide
(R)-Fasiglifam 31.8 [7]

MRP3
Estradiol-β-

glucuronide
TAK-875-AG 0.21 [2]

MRP4 DHEAS (R)-Fasiglifam
Similar potency

to TAK-875AG
[2]

Uptake

Transporters

NTCP Taurocholate (R)-Fasiglifam 10.9 [3][4]

OATP1B1 Atorvastatin (R)-Fasiglifam 2.28 [3][4]

OATP1B3 Atorvastatin (R)-Fasiglifam 3.98 [3][4]

CDCF: 5(6)-carboxy-2',7'-dichlorofluorescein; DHEAS: Dehydroepiandrosterone sulfate

Table 2: Covalent Binding and Cytotoxicity of (R)-Fasiglifam
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Parameter Cell Type Value Conditions Source

Covalent Binding
Human

Hepatocytes

69.1 ± 4.3

pmole/mg protein

10 µM ¹⁴C-TAK-

875
[1]

Covalent Binding

Burden

Human

Hepatocytes
2.0 mg/day

Estimated from

in vitro data
[1][2]

Cytotoxicity

(TC50)

Human Primary

Hepatocytes

(2D)

56 to 68 µM
24-48 hour

treatment
[8]

Cytotoxicity

(TC50)
HepG2 Cells ~50 µM

48 hour

treatment
[9]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and

experimental procedures discussed in this guide.
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Figure 1: Signaling pathway of (R)-Fasiglifam-induced hepatotoxicity.
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Figure 2: Experimental workflow for investigating hepatotoxicity.
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Figure 3: Logical relationship of off-target mechanisms leading to DILI.

Detailed Experimental Protocols
This section outlines the methodologies for the key experiments used to identify the off-target

liabilities of (R)-Fasiglifam.

Covalent Binding Assay in Human Hepatocytes
Objective: To quantify the extent of irreversible binding of (R)-Fasiglifam to hepatocyte

proteins, indicating the formation of reactive metabolites.

Methodology:[1]

Cell Culture: Cryopreserved human hepatocytes are thawed and plated at a concentration of

1 x 10⁶ cells/mL in Krebs-Henseleit buffer (KHB).

Incubation: Hepatocytes are incubated in triplicate with 10 µM ¹⁴C-labeled (R)-Fasiglifam for

4 hours at 37°C in a humidified incubator with 5% CO₂.

Protein Precipitation and Washing:

Following incubation, the cells are pelleted and washed multiple times with ice-cold

acetonitrile to precipitate proteins and remove unbound drug.

The protein pellet is further washed with a mixture of methanol and water to ensure

complete removal of non-covalently bound radioactivity.

Protein Solubilization and Quantification:

The final protein pellet is solubilized in 1N NaOH.

An aliquot is taken for protein concentration determination using a standard method (e.g.,

BCA assay).

Another aliquot is mixed with scintillation cocktail for quantification of radioactivity using a

liquid scintillation counter.
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Data Analysis: The amount of covalently bound drug is expressed as picomoles of drug

equivalent per milligram of protein. This value is then used to calculate the covalent binding

burden (mg/day).

Hepatobiliary Transporter Inhibition Assays
Objective: To determine the inhibitory potential of (R)-Fasiglifam and its metabolites on key

hepatic uptake and efflux transporters.

Methodology for Efflux Transporters (e.g., MRP2) using Vesicle Assays:[3][4]

Vesicle Preparation: Membrane vesicles from HEK293 cells overexpressing the transporter

of interest (e.g., MRP2) are used.

Incubation: Vesicles are incubated with a specific probe substrate (e.g., vinblastine for

MRP2) and varying concentrations of the inhibitor ((R)-Fasiglifam) in an appropriate buffer

at 37°C.

Termination of Transport: The transport reaction is stopped by adding ice-cold buffer and

rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation

medium.

Quantification: The amount of substrate transported into the vesicles is quantified, typically

using a radiolabeled substrate and liquid scintillation counting.

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated

relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-

response curve.

Methodology for Uptake Transporters (e.g., OATP1B1) using Cell-based Assays:[3][4]

Cell Culture: HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1)

are cultured in appropriate media.

Uptake Experiment:

Cells are pre-incubated with buffer containing varying concentrations of the inhibitor ((R)-
Fasiglifam).
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The uptake is initiated by adding the probe substrate (e.g., atorvastatin for OATP1B1).

After a defined incubation period at 37°C, the uptake is terminated by washing the cells

with ice-cold buffer.

Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the

substrate is quantified using LC-MS/MS.

Data Analysis: The inhibition of uptake is calculated, and the IC50 value is determined as

described for the efflux transporter assay.

Mitochondrial Respiration Assay
Objective: To assess the effect of (R)-Fasiglifam on mitochondrial function by measuring the

oxygen consumption rate (OCR).

Methodology (Seahorse XFe96 Analyzer):[1]

Cell Culture: HepG2 cells are seeded in Seahorse XFe96-well culture plates and allowed to

attach overnight.

Assay Preparation: The cell culture medium is replaced with Seahorse assay medium

supplemented with glucose, glutamine, and pyruvate. The cells are equilibrated in a non-CO₂

incubator.

Compound Treatment: (R)-Fasiglifam (at concentrations ranging from 0.1 to 100 µM) is

injected into the wells, and the oxygen consumption rate (OCR) is measured in real-time.

Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential

injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture

of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the

determination of basal respiration, ATP-linked respiration, maximal respiration, and non-

mitochondrial respiration.

Data Analysis: The OCR values are normalized to cell number or protein content. The effect

of (R)-Fasiglifam on different parameters of mitochondrial respiration is then quantified and

compared to vehicle-treated controls.
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Conclusion
The withdrawal of (R)-Fasiglifam from clinical development underscores the critical importance

of a thorough investigation of off-target pharmacology, particularly for compounds that undergo

significant hepatic metabolism. The hepatotoxicity of (R)-Fasiglifam is a clear example of a

"perfect storm" of off-target effects, including the formation of reactive metabolites, inhibition of

vital hepatobiliary transporters, and mitochondrial impairment. The data and methodologies

presented in this guide provide a framework for understanding and investigating such

compound-related toxicities, which is essential for the development of safer medicines. By

applying these principles, researchers can better anticipate and mitigate the risks of drug-

induced liver injury in future drug development programs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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